molecular formula C13H14N2O2 B2849758 1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid CAS No. 702669-05-4

1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2849758
CAS No.: 702669-05-4
M. Wt: 230.267
InChI Key: WLNVBEPDJTXPOD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄N₂O₂ It features a benzodiazole ring fused with a cyclopentyl group and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common synthetic route involves the cyclization of 1-cyclopentyl-1,3-diaminobenzene with a suitable carboxylating agent under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures.

    Aromatic Substitution: Another method involves the aromatic substitution of a pre-formed benzodiazole ring with a cyclopentyl group, followed by carboxylation. This process may use reagents like cyclopentyl bromide and carbon dioxide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Cyclopentyl ketone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-cyclopentyl-1,3-benzodiazole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

  • 1-Cyclopentyl-1,3-benzodiazole-6-carboxylic acid
  • 1-Cyclopentyl-1,3-benzodiazole-4-carboxylic acid
  • 1-Cyclopentyl-1,3-benzodiazole-2-carboxylic acid

Uniqueness: 1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the benzodiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-cyclopentylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(17)9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVBEPDJTXPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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